Cas no 16755-07-0 (2-β-D-Ribofuranosyl-maleimide)

2-β-D-Ribofuranosyl-maleimide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dione,3-b-D-ribofuranosyl-
- 3-BETA-D-RIBOFURANOSYLPYRROLE-2,5-DIONE
- 3-β-D-RIBOFURANOSYLPYRROLE-2,5-DIONE
- SHOWDOMYCIN
- showndomycin
- d-showdomycin
- d-(+)-showdomycin
- 2-β-D-Ribofuranosylmaleimide
- 2-beta-d-ribofuranosylmaleimide
- 2-beta-d-ribofuranosyl-maleimid
- 3-β-D-Ribofuranosyl-1H-pyrrole-2,5-dione
- 3-beta-d-ribofuranosyl-1h-pyrrole-5-dione
- 3-(β-D-Ribofuranosyl)-3-pyrroline-2,5-dione
- BRN 0538225
- MALEIMIDE, 2-beta-D-RIBOFURANOSYL-
- 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrrole-2,5-dione
- SHOWDOMYCIN [MI]
- 1H-Pyrrole-2,5-dione, 3-.beta.-D-ribofuranosyl-
- DTXSID001043162
- 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrole-2,5-dione
- NSC-93047
- 3-beta-D-Ribofuranosyl-1H-pyrrole-2,5-dione
- 3-.BETA.-D-RIBOFURANOSYL-1H-PYRROLE-2,5-DIONE
- E1V8315QHY
- 2-beta-D-Ribofuranosyl-maleimide
- SCHEMBL196208
- AKOS040749494
- NSC 93047
- CHEBI:226519
- CHEMBL5207810
- 16755-07-0
- UNII-E1V8315QHY
- Q27276755
- 2-.BETA.-D-RIBOFURANOSYLMALEIMIDE
- 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione
- 3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrole-2,5-dione
- MLS002695166
- NCGC00246900-01
- 1H-Pyrrole-2, 3-.beta.-D-ribofuranosyl-
- Maleimide, 2-.beta.-D-ribofuranosyl-
- ZINC01482170
- SMR001561078
- Maleimide, 5-.beta.-D-ribofuranosyl-
- 3-Pyrroline-2,5-dione, 3-.beta.-D-ribofuranosyl-
- FFLUMYXAPXARJP-UHFFFAOYSA-N
- 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione
- NCI60_042070
- CHEMBL1705403
- NSC93047
- SCHEMBL2391572
- 1H-Pyrrole-2,5-dione, 3-beta-D-ribofuranosyl-
- MLSMR
- 2-β-D-Ribofuranosyl-maleimide
-
- インチ: InChI=1S/C9H11NO6/c11-2-4-6(13)7(14)8(16-4)3-1-5(12)10-9(3)15/h1,4,6-8,11,13-14H,2H2,(H,10,12,15)
- InChIKey: FFLUMYXAPXARJP-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(C2=CC(=O)NC2=O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 229.05900
- どういたいしつりょう: 229.059
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 116A^2
じっけんとくせい
- 密度みつど: 1.4278 (rough estimate)
- ゆうかいてん: 153-154°
- ふってん: 371.08°C (rough estimate)
- フラッシュポイント: 293.9±30.1 °C
- 屈折率: 1.5270 (estimate)
- PSA: 116.09000
- LogP: -2.62050
- ひせんこうど: D22.5 +49.9° (H2O)
- じょうきあつ: 0.0±3.5 mmHg at 25°C
2-β-D-Ribofuranosyl-maleimide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- どくせい:LD50 in mice (mg/kg): 25 i.p.; 18 s.c.; 110 i.v. (Nishimura)
2-β-D-Ribofuranosyl-maleimide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R167550-10mg |
2-β-D-Ribofuranosyl-maleimide |
16755-07-0 | 10mg |
$896.00 | 2023-05-17 | ||
TRC | R167550-25mg |
2-β-D-Ribofuranosyl-maleimide |
16755-07-0 | 25mg |
$ 3000.00 | 2023-09-06 | ||
TRC | R167550-2.5mg |
2-β-D-Ribofuranosyl-maleimide |
16755-07-0 | 2.5mg |
$253.00 | 2023-05-17 |
2-β-D-Ribofuranosyl-maleimide 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2-β-D-Ribofuranosyl-maleimideに関する追加情報
Exploring the Unique Properties and Applications of 2-β-D-Ribofuranosyl-maleimide (CAS No. 16755-07-0)
In the realm of biochemical research and pharmaceutical development, 2-β-D-Ribofuranosyl-maleimide (CAS No. 16755-07-0) stands out as a compound of significant interest. This specialized molecule, which combines the structural features of ribose and maleimide, has garnered attention for its potential applications in drug discovery, enzyme studies, and bioconjugation techniques. Researchers and industry professionals are increasingly exploring its unique reactivity and compatibility with biological systems, making it a hot topic in scientific discussions.
The molecular structure of 2-β-D-Ribofuranosyl-maleimide features a ribofuranosyl moiety attached to a maleimide group. This configuration gives the compound distinct properties that are valuable in various biochemical applications. The maleimide component is particularly noteworthy for its ability to form stable thioether bonds with cysteine residues in proteins, a characteristic that has become crucial in modern bioconjugation strategies. Meanwhile, the ribofuranosyl portion contributes to the molecule's solubility and potential biological recognition properties.
Recent advancements in targeted drug delivery systems have brought 2-β-D-Ribofuranosyl-maleimide derivatives into the spotlight. Scientists are investigating how this compound's dual functionality can be leveraged to create more effective therapeutic conjugates. The ability to specifically target diseased cells while minimizing off-target effects is a major focus in current pharmaceutical research, and this compound shows promise in addressing these challenges. Its potential applications in antibody-drug conjugates (ADCs) and other targeted therapies are particularly exciting developments in the field.
From a synthetic chemistry perspective, 2-β-D-Ribofuranosyl-maleimide presents interesting challenges and opportunities. The compound's stability under various conditions, its reactivity patterns, and optimal conjugation conditions are active areas of investigation. Researchers are particularly interested in understanding how modifications to the ribose moiety might affect the compound's properties and applications. These studies are contributing to a growing body of knowledge about carbohydrate-based bioactive molecules and their potential in medicinal chemistry.
The analytical characterization of 2-β-D-Ribofuranosyl-maleimide-containing compounds has seen significant progress in recent years. Advanced techniques such as mass spectrometry, NMR spectroscopy, and HPLC analysis have provided deeper insights into the compound's behavior in different environments. This improved understanding is facilitating more precise applications in research and development settings, particularly in the design of molecular probes and diagnostic tools.
In the context of current scientific trends, the study of 2-β-D-Ribofuranosyl-maleimide analogs aligns well with the growing interest in personalized medicine and precision therapeutics. The compound's potential to serve as a versatile linker or functional group in drug design makes it relevant to these cutting-edge approaches. Additionally, its applications in proteomics research and protein engineering are contributing to our understanding of biological systems at the molecular level.
Quality control and standardization of 2-β-D-Ribofuranosyl-maleimide preparations have become increasingly important as its applications expand. Researchers and manufacturers are developing more rigorous protocols to ensure consistency and purity, which are critical for reproducible results in both research and potential therapeutic applications. These efforts are supported by advancements in analytical chemistry and process optimization techniques.
The commercial availability of 2-β-D-Ribofuranosyl-maleimide has improved in recent years, reflecting its growing importance in biochemical research. Suppliers are now offering the compound in various grades and formulations to meet different research needs. This increased accessibility is facilitating more widespread investigation of its properties and potential applications across multiple scientific disciplines.
Looking to the future, the scientific community anticipates continued exploration of 2-β-D-Ribofuranosyl-maleimide-based technologies. Potential areas of development include novel drug delivery systems, advanced diagnostic tools, and innovative research reagents. As our understanding of this compound's capabilities grows, so too does its potential to contribute to significant advancements in biochemistry and pharmaceutical science.
Environmental and safety considerations regarding 2-β-D-Ribofuranosyl-maleimide handling have been addressed through comprehensive studies. While the compound shows promise in various applications, researchers emphasize the importance of proper laboratory practices and disposal methods. These precautions ensure that work with this material proceeds safely while minimizing any potential environmental impact.
The intellectual property landscape surrounding 2-β-D-Ribofuranosyl-maleimide applications has become increasingly active, with numerous patents filed in recent years covering various uses and derivatives. This activity reflects the compound's commercial potential and the growing recognition of its value in multiple technological domains. Researchers and companies are actively exploring novel applications while navigating this evolving patent environment.
Educational resources about 2-β-D-Ribofuranosyl-maleimide chemistry have expanded to meet growing interest from students and early-career researchers. Universities and research institutions are incorporating information about this compound and related molecules into their biochemistry and medicinal chemistry curricula. This educational focus helps prepare the next generation of scientists to work with these important biochemical tools.
Collaborative research efforts involving 2-β-D-Ribofuranosyl-maleimide studies have increased significantly, with interdisciplinary teams working to unlock its full potential. Such collaborations often combine expertise in organic chemistry, biochemistry, pharmacology, and materials science, leading to innovative applications and a deeper understanding of the compound's capabilities. These partnerships are accelerating progress in the field and opening new avenues for exploration.
As research continues, the scientific community remains excited about the possibilities that 2-β-D-Ribofuranosyl-maleimide technology may offer. From fundamental biochemical studies to potential therapeutic applications, this compound continues to demonstrate its value as a versatile tool in modern science. Its ongoing development serves as an excellent example of how specialized chemical compounds can drive innovation across multiple scientific disciplines.
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